![molecular formula C9H14FNO3 B581990 tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate CAS No. 845894-03-3](/img/structure/B581990.png)
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H14FNO3 . It is used in the field of drug discovery and has physicochemical properties useful in this process .
Molecular Structure Analysis
The molecular weight of “tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate” is 203.21 g/mol . The InChI string isInChI=1S/C9H14FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3
. The Canonical SMILES string is CC(C)(C)OC(=O)N1CC(C(=O)C1)F
. Physical And Chemical Properties Analysis
“tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate” has a molecular weight of 203.21 g/mol . It has a topological polar surface area of 46.6 Ų and a complexity of 259 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 2 rotatable bond count .Scientific Research Applications
Metabolic Pathways and Enzymatic Reactions
The metabolism of compounds structurally similar to tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate has been studied, particularly focusing on enzymatic C-demethylation processes. For instance, an in vitro investigation revealed the formation of several metabolites, including a C-demethylated metabolite (M4), through enzymatic actions in rat liver microsomes. The study emphasized the influence of oxadiazole ring resonance stabilization on nonenzymatic decarboxylation processes (Yoo et al., 2008).
Supramolecular Chemistry and Crystal Structure Analysis
Research into the supramolecular chemistry of 3-oxopyrrolidine derivatives, including tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, has been conducted. This includes the study of their crystal structures and the influence of weak intermolecular interactions on their supramolecular arrangements. Despite lacking traditional hydrogen bond donor and acceptor systems, these compounds form unique supramolecular assemblies through various weak interactions, as evidenced by detailed investigations through crystal structure analysis and Hirshfeld surface analysis (Samipillai et al., 2016).
Synthetic Applications in Medicinal Chemistry
The compound tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, or analogs thereof, has been used as a key intermediate in the synthesis of various biologically active molecules. For example, an efficient synthesis method was developed for tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are highly functionalized 2-pyrrolidinones. These intermediates have been utilized in creating novel macrocyclic Tyk2 inhibitors, indicating their importance in medicinal chemistry for drug discovery (Sasaki et al., 2020).
properties
IUPAC Name |
tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHVNLXMQXEDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669803 | |
Record name | tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | |
CAS RN |
845894-03-3 | |
Record name | tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-3-fluoro-4-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.